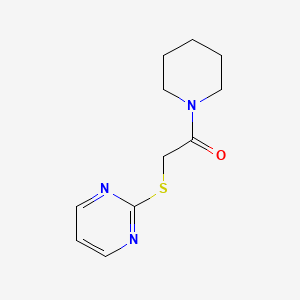
1-(Piperidin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is a chemical compound that features a piperidine ring, a pyrimidine ring, and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone typically involves the reaction of piperidine with a pyrimidine derivative under specific conditions. Common reagents might include sulfur-containing compounds to introduce the sulfanyl group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(Piperidin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine or piperidine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a component in drug delivery systems.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(Piperidin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
1-(Piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone: Similar structure but with a thio group instead of a sulfanyl group.
1-(Piperidin-1-yl)-2-(pyrimidin-2-ylamino)ethanone: Similar structure but with an amino group instead of a sulfanyl group.
Uniqueness
1-(Piperidin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is unique due to the presence of the sulfanyl group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can make it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H15N3OS |
|---|---|
Peso molecular |
237.32 g/mol |
Nombre IUPAC |
1-piperidin-1-yl-2-pyrimidin-2-ylsulfanylethanone |
InChI |
InChI=1S/C11H15N3OS/c15-10(14-7-2-1-3-8-14)9-16-11-12-5-4-6-13-11/h4-6H,1-3,7-9H2 |
Clave InChI |
XNSHKMHGRVVMCN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)CSC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B12491102.png)
![Ethyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12491103.png)
![3,4,5-triethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12491107.png)
![4-(Benzylcarbamoyl)-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B12491111.png)
![3-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12491118.png)
![[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 1-methyl-1H-indazole-3-carboxylate](/img/structure/B12491120.png)
![3-(4-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12491123.png)
![2,4-dichloro-N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B12491124.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12491129.png)
![4-fluoro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12491131.png)
![5-Chloro-2-[4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B12491137.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12491145.png)
methanone](/img/structure/B12491151.png)
![2-amino-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12491157.png)
